Enloplatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enloplatin is a platinum-based antineoplastic agent, primarily investigated for its potential in treating platinum-refractory ovarian cancer . It is a water-soluble compound and is known for its minimal activity in certain cancer types, such as ovarian cancer . This compound is a coordination complex of platinum with two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid .
Scientific Research Applications
Chemistry: As a model compound for studying coordination chemistry and the behavior of platinum complexes.
Biology: Investigated for its interactions with biological molecules, such as DNA.
Industry: Potential applications in developing new platinum-based drugs and materials.
Mechanism of Action
Target of Action
Enloplatin primarily targets DNA . DNA is the genetic material that carries the instructions used in the growth, development, functioning, and reproduction of all known organisms and many viruses. It is the primary target of many anticancer drugs due to its crucial role in cell division and growth.
Mode of Action
This compound, like other platinum-based antineoplastic drugs, works by forming a coordination complex with platinum at its core . This complex interacts with DNA, causing DNA damage and inhibiting DNA replication . This DNA damage triggers cell death, or apoptosis, in cancer cells .
Biochemical Pathways
It is known that platinum-based drugs generally interfere with dna replication and transcription, disrupting the cell cycle and leading to cell death
Pharmacokinetics
This compound exhibits similar pharmacokinetics to carboplatin, another platinum-based drug . It has a bioavailability of 100% when administered intravenously . The drug is primarily excreted through the kidneys . It has a high protein binding rate of over 85%, and an elimination half-life of approximately 56±40 hours in whole blood and 52±40 hours in blood plasma .
Result of Action
The primary result of this compound’s action is the induction of cell death in cancer cells . By causing DNA damage and inhibiting DNA replication, this compound disrupts the cell cycle and triggers apoptosis . This leads to a reduction in tumor growth and size .
Action Environment
The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature . .
Biochemical Analysis
Biochemical Properties
Enloplatin, like any platinum-based antineoplastic drug, is a coordination complex of platinum . Its two bidentate ligands are a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid (CBDCA) . The CBDCA ligand of this compound is identical to that of carboplatin . It was found to have similar pharmacokinetics to carboplatin, indicating it is the CBDCA ligand and not the amine that most influences plasma pharmacokinetics of these platinum complexes .
Cellular Effects
This compound has been shown to have minimal activity in the treatment of platinum-refractory ovarian cancer . Like zeniplatin and carboplatin, the use of this compound causes manageable nephrotoxicity, no significant neurotoxicity or ototoxicity, and dose-limiting myelosuppression .
Molecular Mechanism
The molecular mechanism of this compound, like other platinum-based antineoplastics, involves the formation of a coordination complex of platinum . This complex interacts with biomolecules in the cell, leading to its antineoplastic effects .
Metabolic Pathways
Like other platinum-based antineoplastics, it is likely to interact with various enzymes and cofactors in the cell .
Transport and Distribution
Given its water-solubility, it is likely to be distributed throughout the body via the bloodstream .
Subcellular Localization
Given its molecular structure and properties, it is likely to be found in various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enloplatin is synthesized through the coordination of platinum with its ligands. The process involves the reaction of platinum salts with the appropriate ligands under controlled conditions. The ligands used are a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale coordination chemistry techniques. These methods ensure the purity and consistency of the compound, which is crucial for its application in medical treatments .
Chemical Reactions Analysis
Types of Reactions: Enloplatin undergoes various chemical reactions, including:
Substitution Reactions: Where ligands in the coordination complex can be replaced by other ligands.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the platinum center.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles that can replace existing ligands in the complex.
Oxidation and Reduction Reactions: Often require specific oxidizing or reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the nature of the reagents and the specific conditions used. For example, substitution reactions can yield new platinum complexes with different ligands .
Comparison with Similar Compounds
- Cisplatin
- Carboplatin
- Oxaliplatin
- Zeniplatin
- Picoplatin
- Miboplatin
- Sebriplatin
- Spiroplatin
- Iproplatin
- Ormaplatin
Comparison: Enloplatin is unique in its specific ligand structure, which includes a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid. This structure influences its pharmacokinetics and pharmacodynamics, making it distinct from other platinum-based compounds . Unlike some other platinum drugs, this compound has shown minimal nephrotoxicity, neurotoxicity, and ototoxicity, but it does cause dose-limiting myelosuppression .
Properties
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10); |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYEDWZHRMBOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does enloplatin exert its anti-tumor effects?
A: Like other platinum-based chemotherapy drugs, this compound's primary target is DNA. While the exact mechanism of action is still under investigation, research suggests that this compound forms crosslinks with DNA, primarily at guanine bases, disrupting DNA replication and transcription processes. [, ] These DNA adducts ultimately trigger cell cycle arrest and apoptosis, leading to tumor cell death.
Q2: What is the role of glutathione (GSH) in this compound resistance?
A: Elevated GSH levels have been implicated in resistance to several platinum-based drugs, including this compound. [, ] GSH, a potent intracellular antioxidant, can potentially deactivate this compound through direct interaction, decreasing its effective concentration and ability to form DNA adducts. [, ]
Q3: How is this compound metabolized and eliminated from the body?
A: this compound's pharmacokinetic profile closely resembles that of carboplatin, suggesting that the cyclobutanedicarboxylato (CBDCA) ligand plays a significant role in its metabolic fate. Elimination of this compound occurs primarily through renal excretion.
Q4: What is the current clinical status of this compound?
A: While this compound demonstrated some anti-tumor activity in a Phase II clinical trial for platinum-refractory ovarian cancer, it ultimately did not proceed to further clinical development. This decision likely stemmed from a combination of factors, including limited efficacy and significant dose-limiting toxicities, particularly neutropenia. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.